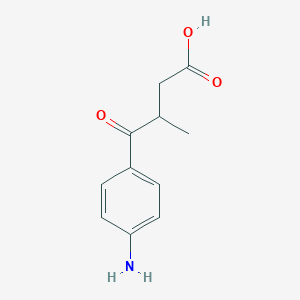

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGZRJJFPDCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450084 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42075-29-6 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a valuable intermediate in pharmaceutical and chemical research. The primary synthesis pathway involves a two-step process commencing with the Friedel-Crafts acylation of acetanilide with methylsuccinic anhydride to yield the intermediate, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid. This intermediate is subsequently hydrolyzed to afford the final product. This document outlines the detailed experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a keto-acid derivative of aniline. Its structural features, including an aromatic amine, a ketone, and a carboxylic acid, make it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of multiple functional groups allows for a variety of chemical transformations, enabling its incorporation into diverse molecular scaffolds. This guide focuses on a reliable and well-established synthetic route to this compound, providing the necessary technical details for its practical implementation in a laboratory setting.

Synthesis Pathway

The most common and practical synthesis of this compound proceeds through a two-step reaction sequence. This pathway is favored due to the ready availability of the starting materials and the generally high yields of the reactions.

Step 1: Friedel-Crafts Acylation

The synthesis initiates with the Friedel-Crafts acylation of acetanilide with methylsuccinic anhydride. In this electrophilic aromatic substitution reaction, the acetyl group of acetanilide acts as a protecting group for the amine, preventing its reaction with the Lewis acid catalyst and directing the acylation to the para position of the aromatic ring. Aluminum chloride (AlCl₃) is typically employed as the Lewis acid catalyst to generate the acylium ion from methylsuccinic anhydride, which then attacks the electron-rich acetanilide ring. This step yields the intermediate compound, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

Step 2: Hydrolysis

The second step involves the deprotection of the amino group through the hydrolysis of the acetamido group of the intermediate. This is typically achieved by heating the intermediate in the presence of an acid, such as hydrochloric acid. The hydrolysis reaction cleaves the amide bond, yielding the final product, this compound, and acetic acid as a byproduct.

Data Presentation

Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Acetanilide | C₈H₉NO | 135.17 | White solid | 103-84-4 |

| Methylsuccinic Anhydride | C₅H₆O₃ | 114.10 | White solid | 4100-80-5 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | White or pale yellow solid | 7446-70-0 |

| 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid | C₁₃H₁₅NO₄ | 249.26 | Off-white solid | 36725-26-5 |

| This compound | C₁₁H₁₃NO₃ | 207.23 | Solid | 42075-29-6 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | Colorless to yellowish liquid | 7647-01-0 |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

Materials:

-

Acetanilide

-

Methylsuccinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric Acid (HCl), 5 M

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (500 mL) with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add acetanilide (0.1 mol) and anhydrous dichloromethane (150 mL).

-

Stir the mixture until the acetanilide is completely dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Carefully add anhydrous aluminum chloride (0.25 mol) portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, dissolve methylsuccinic anhydride (0.11 mol) in anhydrous dichloromethane (50 mL).

-

Add the methylsuccinic anhydride solution dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Stir vigorously until the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid as an off-white solid.

Step 2: Synthesis of this compound

Materials:

-

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

-

Hydrochloric acid (HCl), 10% (v/v) aqueous solution

-

Sodium Hydroxide (NaOH) solution, 10% (w/v) aqueous solution

-

Round-bottom flask (250 mL) with a reflux condenser

-

Heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Place 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid (0.05 mol) and 10% hydrochloric acid (100 mL) into a 250 mL round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. Monitor the completion of the hydrolysis by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Cool the solution further in an ice bath.

-

Carefully neutralize the reaction mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7. The product will precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 50 mL).

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight to obtain this compound.

Mandatory Visualizations

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

-

The Friedel-Crafts reaction is exothermic. Proper temperature control is crucial to avoid runaway reactions.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound. The described two-step pathway, involving a Friedel-Crafts acylation followed by hydrolysis, is a robust and efficient method for obtaining this key pharmaceutical intermediate. By following the detailed experimental protocols and adhering to the safety precautions outlined, researchers can confidently produce this compound for their scientific endeavors. The provided diagrams and data tables serve as quick references to facilitate a deeper understanding of the synthesis process.

Physicochemical Properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. Due to the limited availability of experimental data in publicly accessible literature, this document primarily presents computationally predicted properties, supplemented with any available experimental information. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this compound. It includes a summary of its chemical identifiers, structural information, and a compilation of its physicochemical properties. While detailed experimental protocols specific to this compound are not available, this guide outlines established methodologies for the determination of key physicochemical parameters.

Core Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note the distinction between computationally predicted and experimentally determined values.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | N/A | --INVALID-LINK--[1] |

| CAS Number | 42075-29-6 | N/A | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₃NO₃ | N/A | --INVALID-LINK--[1] |

| Molecular Weight | 207.23 g/mol | Computed | --INVALID-LINK--[1] |

| Melting Point | Not Available (Free Acid) | Experimental | N/A |

| 187 °C (Hydrochloride Salt) | Experimental | --INVALID-LINK--[2] | |

| Boiling Point | Not Available | Experimental | N/A |

| pKa | Not Available | Experimental | N/A |

| Aqueous Solubility | Not Available | Experimental | N/A |

| LogP (Octanol-Water Partition Coefficient) | 0.9 | Computed (XLogP3) | --INVALID-LINK--[1] |

Note: The melting point of the hydrochloride salt is provided as an experimental value from a commercial source.[2] The LogP value is a computational prediction.[1] Experimental determination of these properties for the free acid is recommended for accurate characterization.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Preliminary Determination: A rapid heating rate (e.g., 10-20 °C/minute) is used to obtain an approximate melting range.

-

Accurate Determination: The apparatus is cooled to at least 20 °C below the approximate melting point. A fresh sample is heated at a slower rate (1-2 °C/minute) through the expected melting range.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa values of the acidic (carboxylic acid) and basic (amino) functional groups of the molecule.

Methodology:

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amino group. The pH is recorded after each incremental addition of the titrant.

-

Titration with Base: A fresh sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid group. The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of this compound in water at a specific temperature.

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask. The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Collection: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is typically filtered through a syringe filter.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To determine the ratio of the concentration of the compound in octanol versus water at equilibrium.

Methodology:

-

Solvent Saturation: Water is saturated with octanol, and octanol is saturated with water by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.

-

Sample Analysis: The concentration of the compound in both the aqueous and octanol phases is determined using an appropriate analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: General workflow for the characterization of a novel compound.

Biological Activity

As of the latest literature review, there is no readily available information on the specific biological activities or signaling pathways associated with this compound. Further research and biological screening are required to elucidate any potential pharmacological effects of this compound. Derivatives of aminophenyl oxobutanoic acids have been investigated for various biological activities, suggesting that this compound could be a candidate for further pharmacological evaluation.

References

A Technical Guide to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid (CAS 42075-29-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, identified by CAS number 42075-29-6, is a specialized organic compound with significant applications in pharmaceutical research and development. Its structure, featuring an aminophenyl group, a ketone, and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecules.[1] Notably, it is recognized as a key intermediate and known impurity in the synthesis of Levosimendan, a calcium-sensitizing drug used in the treatment of acutely decompensated heart failure.[1][2] This guide provides a comprehensive overview of its chemical properties, proposed synthesis, applications, and safety considerations, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior, including its solubility in polar solvents and its potential for hydrogen bonding.[1] These characteristics are crucial for its application in multi-step organic syntheses.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 42075-29-6 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][3] |

| SMILES | CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N | [1][2][3] |

| InChI | InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) | [1][2] |

| Synonyms | 3-(p-Aminobenzoyl)butyric Acid, Levosimendan Intermediate-1, Levosimendan Impurity 4 | [1][2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 207.23 g/mol | [2][3] |

| Topological Polar Surface Area (TPSA) | 80.4 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [3] |

| XLogP3-AA (Octanol-Water Partition Coeff.) | 0.9 | [2] |

| Appearance | Solid | [1] |

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the Friedel-Crafts acylation. Characterization relies on standard analytical techniques to confirm structure and purity.

Proposed Synthesis Workflow

A common method for forming the aryl-ketone bond is the Friedel-Crafts acylation. The synthesis could proceed by reacting an N-protected aniline (like acetanilide) with methylsuccinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting keto-acid would then be deprotected to yield the final product.

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Generalized Experimental Protocols

Synthesis Protocol (Generalized):

-

Protection: Acetylate aniline using acetic anhydride to form acetanilide. This protects the amino group from reacting with the Lewis acid catalyst.

-

Acylation: Dissolve acetanilide in a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath. Add methylsuccinic anhydride, followed by the portion-wise addition of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Reaction: Allow the reaction to stir at low temperature, then warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Reflux the crude intermediate product in an aqueous acidic or basic solution to hydrolyze the amide and remove the acetyl protecting group.

-

Purification: Neutralize the solution to precipitate the product. Filter the solid, wash with water, and purify further by recrystallization or column chromatography to yield pure this compound.

Characterization Protocol: Purity and structural confirmation are essential. The following workflow is standard for such compounds.

Caption: Standard workflow for the analytical characterization of the final product.

Applications in Research and Drug Development

The primary documented use of this compound is as a chemical intermediate.[4] Its bifunctional nature, containing both an amine and a carboxylic acid, allows for sequential reactions to build more complex molecular architectures.

Role as a Levosimendan Intermediate: This compound is explicitly identified as "Levosimendan Intermediate-1" or "Levosimendan Impurity 4".[1][2] Levosimendan is a potent cardiotonic agent used for heart failure.[5][6] It functions as a calcium sensitizer by binding to cardiac troponin C, which enhances myocardial contractility.[6][7] It also exhibits vasodilatory effects by opening ATP-sensitive potassium channels.[7][8] The synthesis of Levosimendan from this intermediate involves further chemical transformations to construct the final pyridazinone-hydrazone structure.

Caption: Logical progression from intermediate to the final drug and its application.

Potential Biological Activity

While there is limited direct research on the biological effects of this compound itself, its structural components—the aminophenyl and keto-acid moieties—are found in many biologically active molecules.

-

Aminophenyl Moiety: The aminophenyl group is a common feature in many pharmaceuticals. Related simple molecules like 4-aminophenol derivatives have been investigated for antioxidant and antiproliferative activities.

-

Keto-Acid Moiety: α-keto acids are crucial intermediates in metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and are involved in transamination reactions.[9][10] The presence of this group suggests a potential for interaction with biological systems, though this remains speculative without direct experimental evidence.[1]

Given its role as a precursor to Levosimendan, its primary biological relevance lies in its successful conversion to this potent cardiovascular drug.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[13]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if any symptoms develop.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Disclaimer: This information is a summary. Users must consult the official Safety Data Sheet (SDS) provided by the supplier before any handling, storage, or disposal of this chemical.

References

- 1. CAS 42075-29-6: 4-(4-Aminophenyl)-3-methyl-4-oxobutyric ac… [cymitquimica.com]

- 2. This compound | C11H13NO3 | CID 10965688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 42075-29-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Evidence and Current Use of Levosimendan in the Treatment of Heart Failure: Filling the Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Levosimendan | C14H12N6O | CID 3033825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metabolism and metabolic effects of ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. aboundchem.com [aboundchem.com]

- 13. aksci.com [aksci.com]

Elucidating the Molecular Architecture: A Technical Guide to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, a compound of interest in pharmaceutical research. The following sections detail the analytical techniques and data interpretation integral to confirming its molecular structure, alongside a plausible synthetic route and relevant experimental protocols.

Compound Profile

This compound is a keto-carboxylic acid derivative containing a primary aromatic amine. Its chemical identity is established by its IUPAC name, CAS number, and fundamental molecular properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 42075-29-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Canonical SMILES | CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N | [1] |

Synthesis Pathway

A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction. This well-established method is suitable for forming the carbon-carbon bond between the aromatic ring and the keto group.

References

The Biological Frontier of Aminophenyl Oxobutanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenyl oxobutanoic acid derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Possessing a core structure that allows for extensive chemical modification, these derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways they modulate.

Anticancer Activity

Several studies have highlighted the potential of aminophenyl oxobutanoic acid derivatives as promising anticancer agents. Notably, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has demonstrated potent antiproliferative activity against human lung adenocarcinoma cells (A549).

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| Compound 21 (oxime derivative) | A549 (Lung Adenocarcinoma) | Antiproliferative | 5.42 | [1] |

| HEK293 (Non-cancerous) | Cytotoxicity | 14.63 | [1] | |

| Compound 22 (oxime derivative) | A549 (Lung Adenocarcinoma) | Antiproliferative | 2.47 | [1] |

| HEK293 (Non-cancerous) | Cytotoxicity | 37.99 | [1] | |

| Compound 25 (carbohydrazide derivative) | A549 (Lung Adenocarcinoma) | Antiproliferative | 8.05 | [1] |

| HEK293 (Non-cancerous) | Cytotoxicity | 10.69 | [1] | |

| Compound 26 (carbohydrazide derivative) | A549 (Lung Adenocarcinoma) | Antiproliferative | 25.4 | [1] |

| HEK293 (Non-cancerous) | Cytotoxicity | 13.75 | [1] | |

| Cisplatin (Control) | A549 (Lung Adenocarcinoma) | Antiproliferative | 11.71 | [1] |

| HEK293 (Non-cancerous) | Cytotoxicity | 5.57 | [1] | |

| Doxorubicin (Control) | HEK293 (Non-cancerous) | Cytotoxicity | 3.82 | [1] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Adenocarcinoma) | Antiproliferative | Compounds 12, 20-22, and 29 reduced viability by 50% | [2] |

Experimental Protocols: Anticancer Assays

1. Cell Culture and Maintenance:

-

Cell Lines: Human cancer cell lines (e.g., A549) and non-cancerous cell lines (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

-

Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[3]

-

Subculture: Cells are passaged upon reaching 80-90% confluency to ensure exponential growth.[3]

2. MTT Assay for Cell Viability:

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[3]

-

Drug Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[3][4]

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[3][5]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3][5]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3][5]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1][3]

Signaling Pathways in Anticancer Activity (Predicted)

In silico molecular docking studies of the highly potent 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative, compound 22, suggest a potential mechanism of action involving the inhibition of two key proteins in cancer progression: Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).

Figure 1: Predicted anticancer mechanism of Compound 22.

Antimicrobial Activity

Certain aminophenyl oxobutanoic acid derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |

| Hydrazone 14 | S. aureus TCH-1516 | Antibacterial | 8 | [6] |

| E. faecalis AR-0671 | Antibacterial | 8 | [6] | |

| E. coli AR-0001 | Antibacterial | 64 | [6] | |

| K. pneumoniae AR-0003 | Antibacterial | 64 | [6] | |

| P. aeruginosa AR-1114 | Antibacterial | 64 | [6] | |

| A. baumannii AR-0273 | Antibacterial | 64 | [6] | |

| Hydrazone 15 | S. aureus TCH-1516 | Antibacterial | 1 | [6] |

| E. faecalis AR-0671 | Antibacterial | <0.5 | [6] | |

| E. coli AR-0001 | Antibacterial | 8 | [6] | |

| K. pneumoniae AR-003 | Antibacterial | 32 | [6] | |

| A. baumannii AR-0276 | Antibacterial | 16 | [6] |

Experimental Protocols: Antimicrobial Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory and Antioxidant Activities

The structural features of aminophenyl oxobutanoic acid derivatives, particularly the presence of phenolic and amino groups, suggest potential for antioxidant and anti-inflammatory activities. While direct studies on this specific class are emerging, research on structurally related compounds provides valuable insights. For instance, 3-(4-hydroxyphenyl)propionic acid, a metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation by restricting cellular oxidative stress and inflammation via the nuclear factor kappa-B (NF-κB) pathway.

Signaling Pathways in Anti-inflammatory Activity (Inferred)

The NF-κB signaling pathway is a crucial regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory drugs. Based on the activity of related compounds, it is plausible that certain aminophenyl oxobutanoic acid derivatives could exert their anti-inflammatory effects by modulating this pathway.

Figure 2: Postulated anti-inflammatory mechanism via NF-κB pathway.

Conclusion

Aminophenyl oxobutanoic acid derivatives have emerged as a promising scaffold in drug discovery, exhibiting a spectrum of biological activities. The anticancer and antimicrobial potential of specific derivatives, supported by quantitative data, underscores the importance of further investigation. While the precise mechanisms of action are still being elucidated, in silico and inferred evidence points towards the modulation of key signaling pathways such as those involving EGFR, SIRT2, and NF-κB. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this versatile class of compounds. Future research should focus on validating the predicted mechanisms of action, exploring the structure-activity relationships in greater detail, and assessing the in vivo efficacy and safety of the most promising candidates. This will be crucial for translating the therapeutic potential of aminophenyl oxobutanoic acid derivatives into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

3-(p-Aminobenzoyl)butyric Acid IUPAC name and structure

An In-depth Technical Guide to 4-(4-aminophenyl)-3-methyl-4-oxobutanoic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and pertinent physicochemical data. The guide also details a plausible synthetic route and discusses its potential biological activities and associated signaling pathways, drawing on current research in related compounds for a well-rounded perspective for researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound[1]

-

Synonyms: 3-(p-Aminobenzoyl)butyric Acid, 4-Amino-beta-methyl-gamma-oxo-benzenebutanoic Acid[1]

-

Chemical Structure:

Image Source: PubChem CID 10965688

Physicochemical and Biological Data

The following table summarizes key physicochemical properties of this compound and presents biological activity data for structurally related aminophenyl derivatives that function as histone deacetylase (HDAC) inhibitors. Due to the limited publicly available biological data for the title compound, these related compounds provide valuable context for its potential therapeutic applications.

| Property/Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| CAS Number | 42075-29-6 | [1] |

| HDAC1 IC₅₀ | 95.2 nM (for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | [2] |

| HDAC2 IC₅₀ | 260.7 nM (for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | [2] |

| HDAC3 IC₅₀ | 255.7 nM (for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | [2] |

| HDAC1 IC₅₀ | 13.2 nM (for a 4-pyridinyl aminophenyl benzamide derivative) | [3] |

| HDAC2 IC₅₀ | 77.2 nM (for a 4-pyridinyl aminophenyl benzamide derivative) | [3] |

| HDAC3 IC₅₀ | 8,908 nM (for a 4-pyridinyl aminophenyl benzamide derivative) | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of aniline with methylsuccinic anhydride, followed by a reduction of the nitro group if a nitroaniline precursor is used. Below is a plausible experimental protocol adapted from known procedures for similar compounds.

Materials:

-

Aniline

-

Methylsuccinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated and 2N

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 equivalents) to anhydrous dichloromethane.

-

Acylation: Cool the suspension to 0°C in an ice bath. Add a solution of methylsuccinic anhydride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension. After the addition is complete, add aniline (1 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition of aniline, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against class I HDAC enzymes.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trichostatin A (TSA) or SAHA (as a positive control)

-

Developer solution (e.g., containing trypsin and TSA to stop the reaction)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations. Incubate for a short period at 37°C.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer will digest the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Potential Signaling Pathway: HDAC Inhibition in Cancer

Caption: Potential mechanism of action via HDAC inhibition and PI3K/Akt pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Levosimendan Impurity 4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan is a calcium-sensitizing inotropic agent used in the treatment of acutely decompensated severe chronic heart failure. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. Levosimendan is a chiral molecule, with the pharmacologically active substance being the (R)-enantiomer. Levosimendan Impurity 4 is identified as the (S)-enantiomer of Levosimendan, also known as dextrosimendan. This technical guide provides a comprehensive overview of the characterization of this specific impurity, including its physicochemical properties, pharmacological activity, and analytical methodologies for its separation and quantification.

Physicochemical and Pharmacological Characterization

Levosimendan Impurity 4, or (S)-Levosimendan (dextrosimendan), shares the same molecular formula and mass as the active pharmaceutical ingredient but differs in its three-dimensional arrangement. This stereochemical difference leads to a significant disparity in their pharmacological effects.

Physicochemical Properties

Table 1: Physicochemical Properties of Levosimendan Impurity 4 (Dextrosimendan)

| Property | Data | Reference(s) |

| Chemical Name | (S)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide | [1] |

| Synonyms | (S)-Levosimendan, Dextrosimendan | [1] |

| CAS Number | 144238-75-5 | [1] |

| Molecular Formula | C₁₄H₁₂N₆O | [1] |

| Molecular Weight | 280.28 g/mol | [1] |

| Appearance | Yellow to Dark Yellow Solid | [1] |

| Melting Point | >120°C (decomposition) | |

| Predicted pKa | 6.12 ± 0.10 | |

| Predicted Density | 1.33 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Storage Conditions | -20°C Freezer, under inert atmosphere |

Pharmacological Activity

The primary mechanism of action of Levosimendan is the sensitization of cardiac troponin C to calcium, which enhances myocardial contractility. This effect is highly stereoselective. Dextrosimendan exhibits significantly lower potency as a calcium sensitizer compared to Levosimendan.

Table 2: Comparative Pharmacological Activity of Levosimendan and Dextrosimendan

| Parameter | Levosimendan ((R)-enantiomer) | Dextrosimendan ((S)-enantiomer) | Fold Difference | Reference(s) |

| EC₅₀ for Ca²⁺ Sensitization (skinned fibers) | 0.3 µM | 3 µM | 10-fold | [2] |

Synthesis and Formation

Levosimendan is synthesized from the chiral precursor (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Levosimendan Impurity 4 can be formed if the racemic precursor is used without chiral resolution, or if the (S)-enantiomer of the precursor is present.

Logical Synthesis Pathway

The following diagram illustrates the general synthetic pathway for Levosimendan and the origin of Dextrosimendan.

Caption: Synthetic pathway of Levosimendan and the formation of Impurity 4.

Experimental Protocols

Synthesis of Dextrosimendan (Impurity 4)

A plausible laboratory-scale synthesis would involve the reaction of (S)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one with malononitrile.

-

Diazotization of (S)-Precursor:

-

Dissolve (S)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in an appropriate acidic aqueous medium (e.g., dilute HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

-

Stir for a short period to ensure complete formation of the diazonium salt.

-

-

Condensation with Malononitrile:

-

In a separate vessel, dissolve malononitrile in a suitable solvent, potentially with a weak base to facilitate the reaction.

-

Slowly add the cold diazonium salt solution to the malononitrile solution, maintaining a low temperature.

-

Allow the reaction to proceed with stirring, monitoring for completion by a suitable technique (e.g., TLC or HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the product may precipitate from the solution or require extraction with an organic solvent.

-

The crude product should be collected by filtration or after evaporation of the solvent.

-

Purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

A validated chiral HPLC method is essential for the quantification of Levosimendan Impurity 4. While a specific validated method is not publicly available, a general approach for developing such a method is provided below.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Chiral Stationary Phase: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of pharmaceutical compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine (e.g., diethylamine) may be added to improve peak shape.

-

Detection: UV detection at a wavelength where both enantiomers have significant absorbance (e.g., around 375 nm for Levosimendan).

-

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Spectroscopic Characterization

Detailed ¹H and ¹³C NMR data for Dextrosimendan are not available in the public domain. However, the spectra would be expected to be very similar to that of Levosimendan, with minor shifts in the chemical environment of the protons and carbons near the chiral center. A full structural elucidation would require 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.

Mechanism of Stereoselective Action

The difference in pharmacological activity between Levosimendan and Dextrosimendan arises from their stereoselective interaction with cardiac troponin C (cTnC).

Signaling Pathway of Calcium Sensitization

The following diagram illustrates the stereoselective binding of Levosimendan and Dextrosimendan to the cardiac troponin complex.

Caption: Stereoselective interaction of Levosimendan enantiomers with cardiac troponin C.

Levosimendan binds to the N-terminal domain of cardiac troponin C in a calcium-dependent manner. This binding is stereoselective, with the (R)-enantiomer having a higher affinity. This high-affinity binding stabilizes the Ca²⁺-bound conformation of cTnC, leading to a more prolonged interaction between actin and myosin for a given calcium concentration, thus enhancing the force of contraction. The (S)-enantiomer, Dextrosimendan, binds with lower affinity and is therefore less effective at sensitizing the myofilaments to calcium.[2]

Conclusion

Levosimendan Impurity 4, the (S)-enantiomer Dextrosimendan, is a critical impurity to monitor in the production of Levosimendan due to its significantly lower pharmacological potency. This guide has provided an overview of its known characteristics and the analytical principles for its control. Further research is required to fully elucidate its detailed spectroscopic properties and to develop and publish validated, detailed analytical methods for its routine analysis. For drug development professionals, the control of this impurity to within acceptable limits, as defined by regulatory guidelines, is paramount for ensuring the consistent quality and efficacy of Levosimendan drug products.

References

Spectroscopic Analysis of N-Acetyl-L-phenylalanine (C11H13NO3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetyl-L-phenylalanine, a compound with the molecular formula C11H13NO3. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for N-Acetyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for N-Acetyl-L-phenylalanine (400 MHz, DMSO-d6) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.65 | s | 1H | -COOH |

| 8.18 | d, J = 8.1 Hz | 1H | -NH |

| 7.28 (m) | m | 5H | Aromatic C-H |

| 4.40 | ddd, J = 9.6, 8.1, 4.9 Hz | 1H | α-CH |

| 3.03 | dd, J = 13.8, 4.9 Hz | 1H | β-CH₂ |

| 2.83 | dd, J = 13.8, 9.6 Hz | 1H | β-CH₂ |

| 1.77 | s | 3H | -COCH₃ |

Table 2: ¹³C NMR Data for N-Acetyl-L-phenylalanine (101 MHz, DMSO-d6) [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.15 | -COOH |

| 169.19 | -C=O (amide) |

| 137.71 | Aromatic C (quaternary) |

| 129.03 | Aromatic C-H |

| 128.16 | Aromatic C-H |

| 126.38 | Aromatic C-H |

| 53.48 | α-CH |

| 36.77 | β-CH₂ |

| 22.33 | -COCH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Acetyl-L-phenylalanine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3280 | Strong | N-H stretch (amide) |

| ~3060, 3030 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| 1695 | Strong | C=O stretch (Amide I)[2] |

| 1552 | Strong | N-H bend (Amide II)[2] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-Acetyl-L-phenylalanine

| m/z | Relative Intensity (%) | Assignment |

| 208.0975 | - | [M+H]⁺[1] |

| 207 | - | Molecular Ion (M⁺) |

| 162 | - | [M - COOH]⁺ |

| 148 | - | [M - COOH - CH₂]⁺ or [C₁₀H₁₂NO]⁺ |

| 120 | - | [C₈H₁₀N]⁺ (loss of acetyl and carboxyl groups) |

| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N-Acetyl-L-phenylalanine.

Materials:

-

N-Acetyl-L-phenylalanine

-

DMSO-d6 (99.9 atom % D)

-

NMR tubes (5 mm)

-

Volumetric flask and pipette

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of N-Acetyl-L-phenylalanine.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d6.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the DMSO-d6 peak at 39.52 ppm.

-

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of N-Acetyl-L-phenylalanine.

Materials:

-

N-Acetyl-L-phenylalanine

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the N-Acetyl-L-phenylalanine sample and the KBr powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of N-Acetyl-L-phenylalanine.

Materials:

-

N-Acetyl-L-phenylalanine

-

Methanol or other suitable volatile solvent

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of N-Acetyl-L-phenylalanine (approximately 1 mg/mL) in a suitable solvent like methanol.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode. For N-Acetyl-L-phenylalanine, positive ion mode is typically used to observe the [M+H]⁺ ion.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

-

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like N-Acetyl-L-phenylalanine.

References

A Technical Guide to the Synthesis of Aminophenyl Keto Acids for Researchers and Drug Development Professionals

Introduction: Aminophenyl keto acids are a class of organic compounds that serve as crucial building blocks and intermediates in the pharmaceutical and chemical industries. Their unique structure, featuring an aromatic amine, a ketone, and a carboxylic acid moiety, makes them valuable precursors for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for preparing aminophenyl keto acids, with a focus on experimental protocols and quantitative data to aid researchers in their drug development endeavors.

Key Synthetic Strategies

The synthesis of aminophenyl keto acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern on the aromatic ring, the nature of the keto acid side chain, and the required stereochemistry. The main strategies include:

-

Synthesis from Nitroaromatic Precursors followed by Reduction: A robust and widely applicable method that involves introducing the keto acid side chain onto a nitro-substituted aromatic ring, followed by the reduction of the nitro group to an amine. This approach circumvents the challenges associated with the reactivity of the free amino group in earlier synthetic steps.

-

Friedel-Crafts Acylation: A classic method for the formation of aryl ketones. In the context of aminophenyl keto acids, this typically requires the protection of the amino group to prevent its reaction with the Lewis acid catalyst.

-

Hydrolysis of Azlactone and Cinnamic Acid Precursors: This strategy is particularly useful for the synthesis of α-keto acids. It involves the formation of an unsaturated precursor, such as an azlactone or a substituted cinnamic acid, which is then hydrolyzed to yield the desired keto acid.

-

Enzymatic Synthesis: A green and highly selective alternative to traditional chemical methods, employing enzymes such as L-amino acid deaminases to convert the corresponding amino acids into α-keto acids.

Synthesis from Nitroaromatic Precursors followed by Reduction

This is arguably the most versatile and reliable method for preparing aminophenyl keto acids. The general workflow involves the synthesis of a nitrophenyl keto acid, which is then subjected to a reduction step to yield the final aminophenyl product.

Representative Workflow: Nitroarene Reduction

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described methodology follows a two-step synthetic sequence involving a Friedel-Crafts acylation followed by a selective reduction of a nitro intermediate. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminophenyl group, a chiral center, and a carboxylic acid moiety, makes it an attractive building block for the synthesis of more complex molecules. The protocol outlined herein details a reliable and scalable method for its preparation from commercially available starting materials. The synthesis proceeds via an intermediate, 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, which is synthesized through a Friedel-Crafts acylation of nitrobenzene with methylsuccinic anhydride. The subsequent reduction of the nitro group is achieved through catalytic hydrogenation, a clean and efficient method that is compatible with the other functional groups present in the molecule.

Data Presentation

Table 1: Reagents for the Synthesis of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (Step 1)

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalence |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | (To be used as solvent and reactant) | - |

| Methylsuccinic anhydride | C₅H₆O₃ | 114.10 | 1.0 | 1.0 |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 2.2 | 2.2 |

Table 2: Reaction Conditions for the Synthesis of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (Step 1)

| Parameter | Value |

| Temperature | 0-5 °C (addition), then room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Acidic aqueous quench |

| Purification | Recrystallization |

| Expected Yield | 60-70% |

Table 3: Reagents for the Synthesis of this compound (Step 2)

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid | C₁₁H₁₁NO₅ | 237.21 | 1.0 equivalent |

| Palladium on Carbon (10% Pd) | - | - | 5-10 mol% |

| Hydrogen Gas | H₂ | 2.02 | Excess (balloon or pressure vessel) |

| Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) | - | - | Sufficient to dissolve starting material |

Table 4: Reaction Conditions for the Synthesis of this compound (Step 2)

| Parameter | Value |

| Temperature | Room temperature |

| Pressure | Atmospheric (balloon) or slightly elevated |

| Reaction Time | 2-6 hours (monitor by TLC) |

| Work-up | Filtration and solvent evaporation |

| Purification | Recrystallization (if necessary) |

| Expected Yield | 85-95% |

Experimental Protocols

Step 1: Synthesis of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

This procedure details the Friedel-Crafts acylation of nitrobenzene with methylsuccinic anhydride.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (2.2 eq). Cool the flask in an ice-water bath.

-

Addition of Reactants: Add nitrobenzene (which acts as both solvent and reactant) to the flask with stirring. To the dropping funnel, add a solution of methylsuccinic anhydride (1.0 eq) dissolved in a minimal amount of nitrobenzene.

-

Reaction Execution: Add the methylsuccinic anhydride solution dropwise to the stirred suspension of aluminum chloride in nitrobenzene over a period of 1-2 hours, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Isolation and Purification: The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash it with cold water. If the product remains in the organic layer, separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Step 2: Synthesis of this compound

This procedure outlines the catalytic hydrogenation of the nitro intermediate to the final amine product.

-

Reaction Setup: To a hydrogenation flask or a round-bottom flask, add 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting this compound is often obtained in high purity. If necessary, it can be further purified by recrystallization from a suitable solvent.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Note: Quantification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid using a Validated HPLC Method

Abstract

This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid. This compound is a known impurity and degradation product of the cardiovascular drug Levosimendan, identified as Levosimendan Impurity 4.[1] The method detailed herein is suitable for quality control, stability studies, and research applications in the pharmaceutical industry. The protocol provides excellent linearity, precision, and accuracy, ensuring reliable analysis.

Introduction

This compound is a critical process-related impurity and potential degradant of Levosimendan, a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure. Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is a mandatory requirement by regulatory bodies to ensure the safety and efficacy of drug products. The development of a reliable analytical method for the quantification of this specific impurity is therefore essential. This document provides a comprehensive protocol for the use of this compound as an HPLC standard for accurate impurity profiling of Levosimendan.

Experimental Protocols

Materials and Reagents

-

Standard: this compound (Purity ≥ 98%)

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, filtered and degassed)

-

Buffer: Trifluoroacetic acid (TFA)

-

Columns: C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size) is recommended.

Instrumentation

A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump is required. Data acquisition and processing should be performed using compatible chromatography software.

Preparation of Solutions

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1 µg/mL to 50 µg/mL.

HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile) |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 50 | 50 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 35 | 90 | 10 |

Data Presentation

The performance of this HPLC method was evaluated based on linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 20 | 304,560 |

| 50 | 759,900 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Precision and Accuracy

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |

| 5 | 1.2 | 1.8 | 99.2 |

| 20 | 0.8 | 1.1 | 101.1 |

| 40 | 0.6 | 0.9 | 100.5 |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantification (LOQ) | 0.80 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of this compound as a drug impurity.

Caption: HPLC analysis workflow for the quantification of this compound.

Caption: Logical relationship of this compound as an impurity in drug development.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of this compound. The method demonstrates excellent performance characteristics and is suitable for routine use in quality control laboratories for the analysis of Levosimendan and its related impurities. The detailed protocol and performance data provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for their specific needs.

References

Application Notes and Protocols: Experimental Setup for Friedel-Crafts Acylation with Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis.[1] This process is pivotal for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[2] When succinic anhydride is employed as the acylating agent, the reaction yields β-aroylpropionic acids. These products are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active molecules due to their versatile chemical handles.[3][4][5]

This application note provides detailed experimental protocols for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride, including both classical and solvent-free methods. It also presents a summary of reaction conditions and yields for different substrates, along with a schematic of the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation with succinic anhydride proceeds through the formation of a highly reactive acylium ion intermediate.[6] A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This polarization facilitates the cleavage of the C-O bond, generating the acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex.[7] Finally, a proton is eliminated from the ring, restoring its aromaticity and yielding the β-aroylpropionic acid product.[7][8]

The general experimental workflow for this reaction involves the careful mixing of the reactants and catalyst, followed by a controlled reaction period and subsequent workup to isolate and purify the product.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride. This data provides a comparative overview of different experimental approaches, highlighting the efficiency of both conventional and solvent-free methods.

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [9] |

| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [3] |

| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | [3] |

| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 | [3] |

| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 | [3] |

| p-Xylene | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 90 | [3] |

| Anisole | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 92 | [4] |

| Biphenyl | AlCl₃ | None (Solvent-free) | 20 min | Room Temp. | 69 | [10][11] |

Experimental Protocols

Safety Precautions:

-

Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it with extreme care in a fume hood and avoid contact with skin and moisture.[3]

-

The reaction can be exothermic, particularly during the addition of aluminum chloride. Ensure appropriate cooling measures are readily available.[3]

-

Aromatic hydrocarbons such as benzene are flammable and carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Protocol 1: Conventional Friedel-Crafts Acylation of Benzene

This protocol describes the synthesis of β-benzoylpropionic acid using benzene as both the reactant and the solvent.[9]

Materials:

-

Succinic anhydride (68 g, 0.68 mole)

-

Dry, thiophene-free benzene (350 g, 4.5 moles)

-

Powdered, anhydrous aluminum chloride (200 g, 1.5 moles)

-

Water (300 mL)

-

Concentrated hydrochloric acid

-

Crushed ice

Equipment:

-

2-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Two reflux condensers

-

Heating mantle or oil bath

-

Dropping funnel

-

Steam distillation apparatus

-

Beakers

-

Filtration apparatus

Procedure:

-

In the 2-L three-necked flask, combine succinic anhydride (68 g, 0.68 mole) and dry, thiophene-free benzene (350 g, 4.5 moles).[9]

-

Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction with the evolution of hydrogen chloride will occur.[9]

-

Heat the mixture in an oil bath and maintain a reflux for 30 minutes with continuous stirring.[9]

-

After the reflux period, cool the flask in a cold water bath.

-

Slowly add 300 mL of water through a dropping funnel attached to one of the condensers.[9]

-

Remove the excess benzene via steam distillation.[9]

-